(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)
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Overview
Description
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of a bromine atom and a butyl group attached to the cyclohexane rings in a trans configuration. The trans configuration indicates that the substituents are on opposite sides of the cyclohexane rings, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the bromination of 4-butyl-1,1’-bi(cyclohexane) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can also be incorporated to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents such as water or ethanol.
Reduction: LiAlH4 in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Substitution: Formation of 4-butyl-1,1’-bi(cyclohexane) derivatives with different functional groups.
Reduction: Formation of 4-butyl-1,1’-bi(cyclohexane).
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of electrons from the reducing agent to the substrate. In oxidation reactions, the butyl group is oxidized by the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
Similar Compounds
(cis,cis)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane): The cis configuration results in different physical and chemical properties compared to the trans isomer.
4-Bromo-4’-methyl-1,1’-bi(cyclohexane): The presence of a methyl group instead of a butyl group affects the compound’s reactivity and applications.
4-Bromo-4’-ethyl-1,1’-bi(cyclohexane): The ethyl group provides different steric and electronic effects compared to the butyl group.
Uniqueness
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) is unique due to its specific trans configuration and the presence of both a bromine atom and a butyl group
Properties
Molecular Formula |
C16H29Br |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H29Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-16H,2-12H2,1H3 |
InChI Key |
YQFXDBPSPWNBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)Br |
Origin of Product |
United States |
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